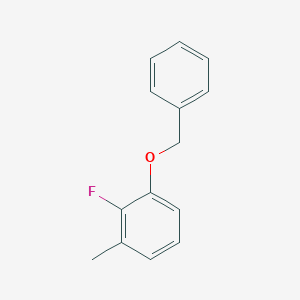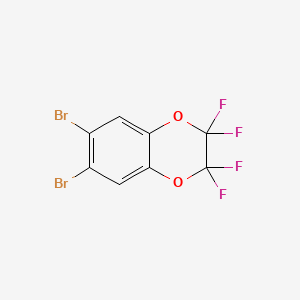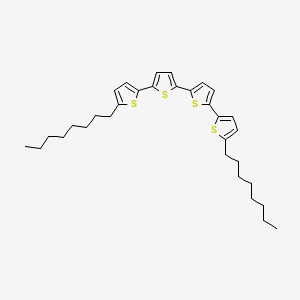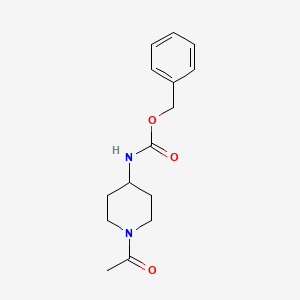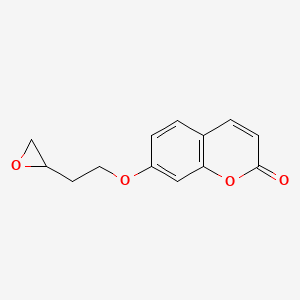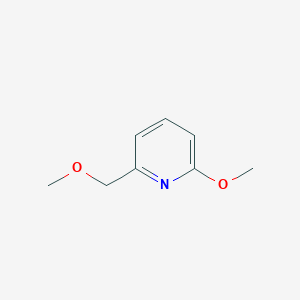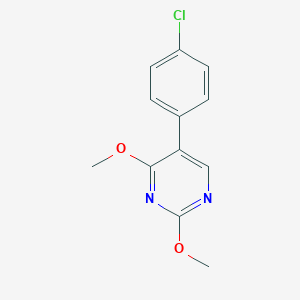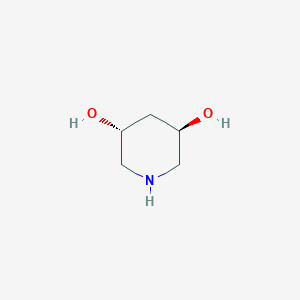
(3R,5R)-3,5-Piperidinediol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
There are several methods for synthesizing similar compounds. For instance, both (3R, 5S)-fluvastatin and (3S, 5R)-fluvastatin were synthesized via a seven-step procedure starting from aniline and [2H6] 2-bromopropane .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the structure of TRPA1, a transmembrane cation channel, has been experimentally resolved .Chemical Reactions Analysis
Biocatalysis in continuously operated systems has seen significant developments. The fundamentals of continuously operated reactors with a special focus on enzyme-catalyzed reactions have been described .Aplicaciones Científicas De Investigación
Piperidine Compounds in Medicine and Pharmacology
Piperidine alkaloids from the Piper genus, including species like Piper nigrum and Piper betle, are known for their diverse secondary metabolites with significant biological effects on human health (Salehi et al., 2019). These compounds exhibit a range of therapeutic potentials such as antimicrobial, antioxidant, anti-inflammatory, and neuropharmacological activities, suggesting their utility in developing treatments for chronic conditions.
Additionally, the review on the chemistry and pharmacology of Piperidine alkaloids of Pinus and related genera highlights the medicinal importance of this group. It discusses how these alkaloids, found in various parts of medicinal plants, including those belonging to the family Pinaceae, have been explored for different clinical applications due to their therapeutic profiles (Singh et al., 2021).
Piperidine Derivatives as Drug Candidates
The discovery and investigation of specific piperidine derivatives, such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have shown promising cytotoxic properties against cancer cells, suggesting that derivatives of piperidine, including “(3R,5R)-3,5-Piperidinediol”, could potentially be explored for antineoplastic properties (Hossain et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,5R)-piperidine-3,5-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQKTGJRAPFKRX-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@@H]1O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)
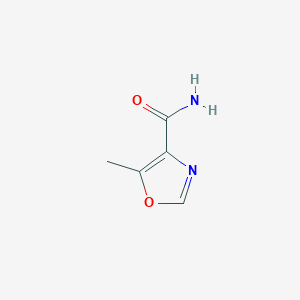
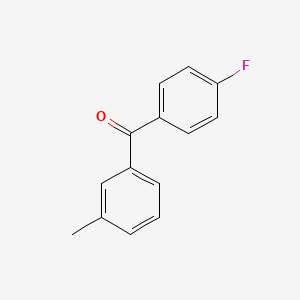
![{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B6324077.png)

